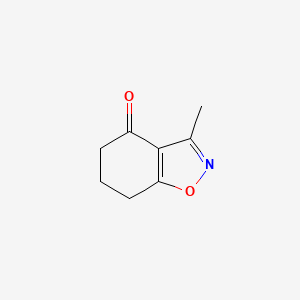

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

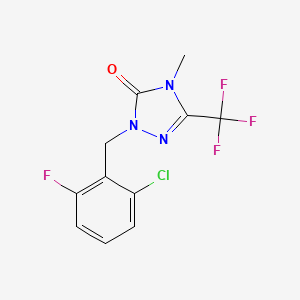

Molecular Structure Analysis

The molecular structure of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one consists of 8 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms.Applications De Recherche Scientifique

Continuous Flow Photochemical Synthesis

Isoxazole-5(4H)-ones, including derivatives of 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one, have been synthesized through organic photoredox catalysis under continuous flow conditions. This method provides a mild, efficient pathway to produce heteropentacycle compounds found in several bioactive molecules. The study highlighted the synthesis's scalability and the larvicidal activity of some compounds against Aedes aegypti, showcasing their potential in pharmaceutical and agrochemical industries (Sampaio et al., 2023).

Spectroscopic and Computational Study

A NBS-promoted three-component synthesis method for α,β-unsaturated isoxazol-5(4H)-ones demonstrates an efficient and clean reaction process. The study included a detailed spectroscopic investigation and computational study of a specific derivative, revealing insights into the molecular structure, vibrational frequencies, and electronic properties. This work opens avenues for exploring these compounds in various applications due to their structural and electronic versatility (Kiyani et al., 2015).

Green Synthesis in Water

A green synthesis approach for isoxazol-5(4H)-one derivatives, including 3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one derivatives, has been developed. This method utilizes water as a solvent and highlights the environmental friendliness and efficiency of synthesizing these compounds. The process underscores the importance of sustainable methods in chemical synthesis, especially for compounds with potential applications in pharmaceuticals and agrochemicals (Pourmousavi et al., 2018).

Catalyzed Synthesis Using Salicylic Acid

Salicylic acid has been investigated as a catalyst for synthesizing 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones in water, presenting a cost-effective, simple, and non-toxic method. This catalytic activity opens up new pathways for the synthesis of these derivatives, highlighting the potential for creating compounds with applications in agriculture, photonic devices, and the pharmaceutical industry in an environmentally friendly manner (Mosallanezhad and Kiyani, 2019).

Mécanisme D'action

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one acts as a selective antagonist for the serotonin receptor 5-HT1A. This means it binds to this receptor and blocks its activity, which can have various effects depending on the role of the 5-HT1A receptor in different parts of the body.

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAMNKMCXOKTLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate](/img/structure/B2683668.png)

![tert-Butyl 7-fluoro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2683672.png)

![2-(4-Chlorophenyl)-N-[(1-methylbenzotriazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B2683674.png)

![2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2683675.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2683676.png)

![2-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2683677.png)

![4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2683683.png)

![ethyl 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2683687.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2683688.png)